molecular formula C25H28FN3O2 B2577056 (6-Fluoro-4-((4-propoxybenzyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone CAS No. 1326833-67-3

(6-Fluoro-4-((4-propoxybenzyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone

Cat. No. B2577056
CAS RN: 1326833-67-3
M. Wt: 421.516
InChI Key: NWYXCHMQFFDABH-UHFFFAOYSA-N
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Description

Synthesis Analysis

A facile synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described . The target products were obtained with 55–92% yields in relatively short reaction times .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using its NMR spectrum. The 1H NMR spectrum, δ, ppm: 1.07 t (3H), 1.79 m (2H), 2.03 d.d (2H), 2.29 t.d. (1H, J = 9.1 Hz), 2.75 s (3H), 2.89 m (2H), 3.14 q (2H), 3.36 m (1H), 3.61 d (2H, J = 13.2 Hz), 7.69 d.d. (1H, J = 9.1 Hz), 8.02 d.d (1H, J = 8.7, 5.3 Hz) . The 13C NMR spectrum, δ C, ppm: 12.33, 29.70, 33.44, 35.06, 44.14, 46.43, 97.37, 112.54, 117.11, 123.57, 161.03, 162.38, 163.04, 164.84 .


Physical And Chemical Properties Analysis

The compound appears as a white powder . Its melting point is between 85–87°C . The molecular weight of this compound is 407.489.

Scientific Research Applications

Antibacterial Agents

The structural analogs of this compound, particularly those with a fluoroquinolone core, have been extensively studied for their antibacterial properties . The presence of the fluorine atom at the 6-position of the quinolone ring is known to significantly enhance antibacterial activity. These compounds act by inhibiting bacterial DNA gyrase, which is essential for bacterial DNA replication. The specific compound could potentially be modified to optimize its antibacterial efficacy and spectrum.

Antiproliferative Agents

Derivatives of 6-fluoroquinolin have shown promise as antiproliferative agents, particularly against various carcinoma cell lines . By substituting different functional groups at the N-terminal, researchers can enhance the antiproliferative activity, which is crucial in the fight against cancer. The compound could serve as a lead structure for the development of new anticancer drugs.

Alzheimer’s Disease Research

Compounds with a benzisoxazole structure, similar to the one , have been identified as selective inhibitors of acetylcholinesterase (AChE) . AChE inhibitors are used in the treatment of Alzheimer’s disease to increase acetylcholine levels in the brain, thereby improving cognition and behavior in patients. This compound could be explored for its potential AChE inhibitory activity.

Analytical Chemistry Applications

In analytical chemistry, the compound could be used as a precursor for synthesizing radiolabeled tracers for positron emission tomography (PET) . PET tracers are valuable tools for in vivo imaging and diagnostics, particularly in neurodegenerative diseases. The fluoro group in the compound can be substituted with radioactive fluorine-18, making it a candidate for developing novel PET tracers.

Biotechnology Research

The compound’s derivatives could be utilized in biotechnology research for developing new antimycobacterial agents . With tuberculosis remaining a major global health challenge, novel compounds with anti-TB activity are in high demand. The compound’s structure could be modified to enhance its efficacy against mycobacteria.

Environmental Applications

Fluoroquinolones and their derivatives have been studied for their interactions with metals, forming complexes that could have environmental applications . These complexes can be used to remove heavy metals from wastewater or as sensors for detecting metal ions in environmental samples. The compound could be investigated for its ability to form such complexes and its potential environmental benefits.

properties

IUPAC Name

[6-fluoro-4-[(4-propoxyphenyl)methylamino]quinolin-3-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28FN3O2/c1-2-14-31-20-9-6-18(7-10-20)16-28-24-21-15-19(26)8-11-23(21)27-17-22(24)25(30)29-12-4-3-5-13-29/h6-11,15,17H,2-5,12-14,16H2,1H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWYXCHMQFFDABH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)CNC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCCC4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Fluoro-4-((4-propoxybenzyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone

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